(1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid
Description
This fluorinated cyclobutane derivative is a chiral compound with the molecular formula C₁₀H₁₆FNO₄ and a molecular weight of 233.24 g/mol . It features a cyclobutane ring substituted with a fluorine atom at the 1-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position. The (1S,2S) stereochemistry distinguishes it from other diastereomers, such as (1R,2R), (1R,2S), or (1S,2R) configurations. The compound is primarily used in pharmaceutical research, particularly in protease inhibitor design and as a building block for peptide mimetics. Its Boc group enhances stability during synthetic processes, while the fluorine atom modulates electronic and steric properties .
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-6-4-5-10(6,11)7(13)14/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHODVUWEHKLBLG-WKEGUHRASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@]1(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131494 | |
| Record name | (1S,2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-fluorocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639454-85-5 | |
| Record name | (1S,2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-fluorocyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1639454-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-fluorocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid is a fluorinated amino acid derivative that has garnered interest in medicinal chemistry and nuclear medicine. Its structural uniqueness and biological properties make it a candidate for various therapeutic applications, particularly in cancer imaging and treatment.
- Molecular Formula: C10H16FNO4
- Molecular Weight: 233.24 g/mol
- CAS Number: 1639454-85-5
- PubChem CID: 135392763
The biological activity of this compound is primarily linked to its ability to mimic natural amino acids, particularly in the context of tumor imaging and therapy. It is known to be a substrate for the large neutral amino acid transport system (LAT), which facilitates its uptake in malignant cells. This mechanism underpins its application as a radiotracer in positron emission tomography (PET) imaging.
Tumor Imaging
One of the most notable applications of this compound is in the development of radiotracers like 18F-FACBC (anti-18F-fluorocyclobutane-1-carboxylic acid). This compound has shown promising results in imaging prostate carcinoma:
- Study Findings:
Clinical Applications
The clinical utility of this compound extends beyond imaging. It has been evaluated for its potential in therapeutic applications, particularly as a part of targeted cancer therapies.
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
Table 1: Structural and Stereochemical Comparison
Physicochemical Properties
Table 2: Key Physicochemical Parameters
Key Observations :
- The fluorinated cyclobutane derivatives share identical predicted densities and boiling points due to their similar molecular frameworks .
- The pKa (~2.44) suggests moderate acidity, likely from the carboxylic acid group, which is critical for solubility and reactivity in biological systems .
- Storage conditions vary: the (1R,2R)-enantiomer requires -20°C, while the dimethylcyclobutane analog is stable at room temperature .
Q & A
Q. What are the optimal synthetic conditions for introducing the Boc group in this compound?
The tert-butoxycarbonyl (Boc) group is typically introduced via reaction of the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at room temperature . Key considerations include:
- Solvent choice : Polar aprotic solvents (e.g., DCM, THF) minimize side reactions.
- Base selection : Triethylamine or DMAP ensures efficient deprotonation of the amine.
- Reaction monitoring : TLC or LC-MS can track Boc protection progress. Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Identify fluorine coupling patterns (³JHF for cyclobutane protons) and Boc group signals (e.g., tert-butyl at δ ~1.4 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) .
- Mass spectrometry : HRMS (ESI+) verifies molecular ion ([M+H]⁺) and isotopic patterns for fluorine .
Q. How is the fluorinated cyclobutane ring stabilized during synthesis?
Fluorine’s electronegativity induces ring strain but enhances metabolic stability. Strategies include:
- Low-temperature cyclization : Reduces thermal degradation (e.g., –20°C in THF) .
- Steric protection : Boc groups shield the amine, minimizing unwanted nucleophilic attack on the fluorinated ring .
Advanced Research Questions
Q. How do stereochemical outcomes vary in cyclobutane ring formation under different catalytic conditions?
Stereoselectivity depends on catalyst choice and reaction mechanism:
- Metal catalysts : Pd or Rh catalysts (e.g., Pd(OAc)₂) promote transannular C–F bond activation, favoring cis-fluorine configurations .
- Organocatalysts : Chiral amines (e.g., cinchona alkaloids) induce enantioselectivity via hydrogen-bonding interactions with the carboxylic acid .
- Computational insights : DFT studies predict transition-state geometries; fluorine’s -I effect stabilizes chair-like intermediates .
Q. What computational methods predict reactivity of the fluorinated cyclobutane in nucleophilic environments?
- DFT calculations : Model nucleophilic attack (e.g., by amines) at the carboxylic acid or fluorinated carbon. Basis sets (e.g., B3LYP/6-31G*) quantify activation energies .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) by simulating binding poses of the fluorinated ring .
Q. How can contradictory data on reaction yields be resolved across studies?
Discrepancies often arise from:
- Catalyst loading : Higher Pd concentrations (5 mol%) improve cyclization yields but risk side reactions .
- Purification methods : HPLC vs. column chromatography may recover different product ratios due to polar byproducts .
- Table : Yield comparison under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | DCM | 25 | 72 | |
| RhCl₃ | THF | 40 | 65 | |
| None | MeCN | 0 | 58 |
Q. What strategies mitigate racemization during peptide coupling with this compound?
- Coupling reagents : Use HATU or DIC/HOBt for rapid activation, minimizing carboxylic acid enolization .
- Low-temperature reactions : Conduct couplings at 0–4°C to stabilize the stereocenter .
- Chiral HPLC : Monitor enantiopurity post-synthesis; chiral columns (e.g., Chiralpak IA) resolve diastereomers .
Data Contradiction Analysis
Q. Why do reported melting points vary for this compound?
Variations arise from:
- Polymorphism : Crystallization solvents (e.g., EtOAc vs. hexane) produce different crystal forms.
- Impurity profiles : Residual Boc₂O or triethylamine hydrochloride lowers observed melting points .
- Methodology : Differential scanning calorimetry (DSC) vs. capillary methods yield divergent results .
Q. How does fluorine substitution impact biological activity compared to non-fluorinated analogs?
- Metabolic stability : Fluorine reduces oxidative degradation in hepatic microsomes (t½ increased by 2.5× vs. H-analog) .
- Target binding : Fluorine’s electronegativity enhances hydrogen-bonding with kinase active sites (e.g., IC₅₀ = 12 nM vs. 45 nM for H-analog) .
Methodological Recommendations
- Synthetic optimization : Screen catalysts (Pd, Rh, organocatalysts) and solvents (DCM, THF) to balance yield and stereoselectivity .
- Characterization : Combine NMR, IR, and HRMS for unambiguous structural confirmation .
- Biological assays : Use fluorinated analogs in enzyme inhibition studies to exploit fluorine’s bioisosteric effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
